molecular formula C26H22N2O3S B1224834 4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide

4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide

Cat. No. B1224834
M. Wt: 442.5 g/mol
InChI Key: OQFIPAIYXFPOMF-UHFFFAOYSA-N
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Description

4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide is a member of benzamides.

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

  • Research by Supuran, Maresca, Gregáň, & Remko (2013) discovered that aromatic sulfonamides, similar in structure to the compound , exhibit nanomolar half maximal inhibitory concentration (IC50) against carbonic anhydrase (CA) isoenzymes, specifically hCA I, hCA II, hCA IV, and hCA XII. These findings suggest potential therapeutic applications in conditions where inhibition of these isoenzymes is beneficial (Supuran et al., 2013).

Structural and Molecular Analysis

  • A study on the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, by Etsè, Zaragoza, & Pirotte (2019), provided insights into the stability of these compounds through hydrogen bonding and oxygen-π stacking interactions. Such studies are crucial in understanding the physical and chemical properties of benzamide derivatives (Etsè et al., 2019).

Anticancer Evaluation

  • Ravinaik, Rao, Rao, Ramachandran, & Reddy (2021) synthesized and evaluated a series of substituted N-phenylbenzamides for anticancer activity against various cancer cell lines. Their findings suggest that compounds structurally related to 4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide could have significant anticancer properties (Ravinaik et al., 2021).

Antimicrobial Studies

  • Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral (2014) conducted antimicrobial studies on sulfanilamide derivatives, which are structurally similar. They evaluated antibacterial and antifungal activities against various strains, providing a basis for potential antimicrobial applications of benzamide derivatives (Lahtinen et al., 2014).

Electrophysiological Activity

  • Lambert, Hamoir, Hermans, & Poupaert (1995) synthesized benzamide analogues and evaluated their anticonvulsant activity. Their research contributes to understanding the electrophysiological properties of such compounds, which could be useful in developing new therapeutic agents for neurological disorders (Lambert et al., 1995).

Polymer Synthesis

  • Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama (2002) researched the synthesis of block copolymers containing aramide with low polydispersity, employing benzamide derivatives in the process. This highlights the compound's potential application in materials science and polymer chemistry (Yokozawa et al., 2002).

properties

Product Name

4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide

InChI

InChI=1S/C26H22N2O3S/c1-19-16-17-21(18-25(19)32(30,31)28-22-12-6-3-7-13-22)26(29)27-24-15-9-8-14-23(24)20-10-4-2-5-11-20/h2-18,28H,1H3,(H,27,29)

InChI Key

OQFIPAIYXFPOMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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